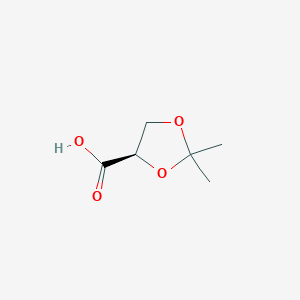

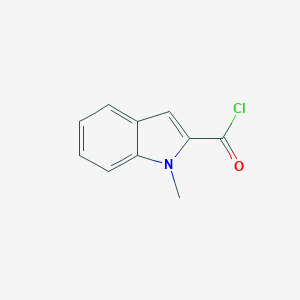

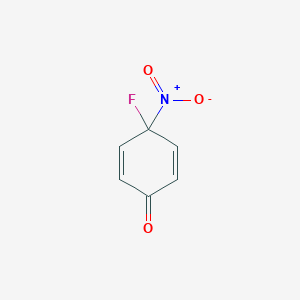

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from simple precursors. For instance, derivatives of pyrrolidin-2-yl)acetic acid can be synthesized through the acylation of 2-aminopyridines followed by Michael addition or through the oxidative cyclisation of alkenyl amides mediated by Mn(III), which leads to diastereomerically pure pyrrolidin-2-ones, providing a pathway to both (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-yl)acetic acid derivatives is characterized using techniques such as X-Ray diffraction, 1H NMR spectral data, and quantum chemical calculations. These studies provide insights into the conformation, electronic properties, and intermolecular interactions of the molecules. The crystal structure analysis reveals the solid state configuration and hydrogen bonding patterns (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

The chemical reactivity of (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid and its derivatives includes participation in various chemical reactions. For example, they can undergo nucleophilic addition-cyclization processes to form complex heterocyclic structures. These reactions highlight the compound's versatility in synthesizing biologically active molecules (Han et al., 2019).

Aplicaciones Científicas De Investigación

Quantum Chemical Properties

- Quantum Chemical Analysis: (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid and related compounds have been studied using DFT and quantum chemical calculations to understand their molecular properties, such as highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).

Analytical Chemistry

- HPLC Method Development: Research includes the development of high-performance liquid chromatographic methods for separating and determining piracetam and its impurities, including 2-oxopyrrolidin-1-yl)acetic acid (Arayne et al., 2010).

Organic Synthesis

- Synthesis of Pyrrolidine Derivatives: Studies focus on the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, a process useful for creating biologically active amino acids, including enantiomerically pure forms of (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi et al., 1996).

Luminescence and Sensing

- Luminescence Studies: Research into substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester explores their absorption, fluorescence, and excitation spectra, which are relevant in metal sensing and laser dyes (Grummt et al., 2007).

Corrosion Inhibition

- Corrosion Inhibitors: Novel inhibitors, like {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, have been synthesized and tested for their effectiveness in preventing steel corrosion in acidic environments (Bouklah et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(2S)-5-oxopyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKCFWRBMYJRIK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00518498 | |

| Record name | [(2S)-5-Oxopyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid | |

CAS RN |

61884-75-1 | |

| Record name | 2-Pyrrolidineacetic acid, 5-oxo-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61884-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-5-Oxopyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)

![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)